Methyl candesartan

Description

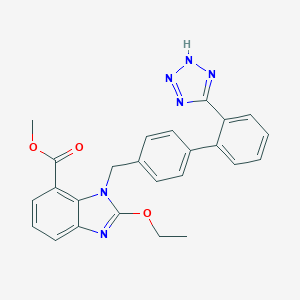

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPFEPGTRLLUKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161060 | |

| Record name | Methyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139481-69-9 | |

| Record name | 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139481-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl candesartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl candesartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CANDESARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG25Z8EW4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the Core Methyl Candesartan Intermediate

Foreword: The Strategic Importance of the Candesartan Intermediate

Candesartan Cilexetil, marketed under trade names such as Atacand®, is a potent and selective angiotensin II receptor antagonist prescribed for the treatment of hypertension and heart failure.[1][2] As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active form, candesartan.[2] The efficacy and commercial success of this pharmaceutical agent hinge on a robust, scalable, and economically viable synthetic process. Central to this process is the synthesis of its key precursor, typically identified as methyl 2-ethoxy-1-((2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate .

This guide provides an in-depth examination of the prevalent and field-proven synthetic strategies for this core intermediate. We will dissect the synthetic pathways, elucidate the underlying chemical principles, and present detailed protocols, moving beyond a simple recitation of steps to explain the critical "why" behind experimental choices. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis of sartans and related heterocyclic compounds.

Retrosynthetic Analysis: A Convergent Strategy

A convergent synthesis is overwhelmingly favored for complex molecules like the methyl candesartan intermediate. This approach involves the independent synthesis of key fragments, which are then coupled in the later stages. This strategy maximizes efficiency, simplifies purification, and allows for greater flexibility.

The retrosynthetic analysis reveals two primary building blocks:

-

Fragment A : The benzimidazole core, specifically methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate .[3]

-

Fragment B : The substituted biphenyl moiety, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile , which is subsequently converted to the tetrazole.

The key disconnection occurs at the N-1 position of the benzimidazole ring, corresponding to a strategic N-alkylation reaction.

Caption: Retrosynthetic analysis of the this compound intermediate.

Synthesis of the Benzimidazole Core (Fragment A)

The synthesis of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a critical sequence that establishes the foundational heterocyclic structure.

Pathway Overview

The most common route begins with a substituted nitrobenzoate. The key transformations involve the reduction of a nitro group to an amine, followed by cyclization to form the benzimidazole ring.

Caption: Synthetic workflow for the benzimidazole core (Fragment A).

Causality and Experimental Choices

-

Starting Material Selection : The synthesis often starts from 2-chloro-3-nitrobenzoic acid or methyl 3-nitroanthranilate.[4][5] The placement of the nitro and carboxyl groups is strategic for the final cyclization step.

-

Nitro Group Reduction : The reduction of the nitro group is a pivotal step. While various reagents can be used, stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) are preferred in laboratory and industrial settings for their high efficiency and clean conversion to the corresponding diamine intermediate.[2]

-

Benzimidazole Ring Formation : The cyclization of the resulting methyl 2,3-diaminobenzoate is typically achieved by reaction with an orthoester, such as tetraethyl orthocarbonate or a similar reagent, often in the presence of an acid catalyst like acetic acid.[2][3] The choice of tetraethyl orthocarbonate directly installs the desired 2-ethoxy group onto the benzimidazole ring in a single, efficient step.[2]

Detailed Experimental Protocol: Synthesis of Fragment A

Step 1: Reduction of Methyl 2-amino-3-nitrobenzoate

-

To a solution of methyl 2-amino-3-nitrobenzoate (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq).

-

Heat the mixture to reflux (approx. 78°C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product, methyl 2,3-diaminobenzoate, with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Cyclization to form Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

-

Dissolve the crude methyl 2,3-diaminobenzoate (1.0 eq) in toluene.

-

Add tetraethyl orthocarbonate (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).

-

Heat the mixture to 60°C and stir for 2 hours.[2]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a non-polar solvent like petroleum ether to precipitate the product.[2]

-

Filter the solid, wash with cold petroleum ether, and dry under vacuum to yield the target Fragment A.

Synthesis of the Biphenyl-Tetrazole Moiety (Fragment B)

The synthesis of the activated biphenyl fragment involves three key stages: Suzuki coupling to form the biphenyl bond, conversion of the nitrile to a tetrazole, and functionalization of the methyl group for subsequent coupling.

Pathway Overview and Strategic Protection

A critical consideration is the acidic nature of the N-H proton on the tetrazole ring. This proton can interfere with subsequent base-catalyzed reactions (like N-alkylation). Therefore, it must be protected. The bulky triphenylmethyl (trityl) group is the protector of choice due to its stability under basic conditions and its relatively straightforward removal under acidic conditions.[2]

Caption: Synthetic workflow for the protected biphenyl-tetrazole core (Fragment B).

Causality and Experimental Choices

-

Suzuki Coupling : This palladium-catalyzed cross-coupling reaction is the gold standard for constructing the biphenyl linkage. It offers high yields, excellent functional group tolerance, and predictable reactivity.

-

Tetrazole Formation : The reaction of the nitrile group with sodium azide, often catalyzed by a Lewis acid like zinc chloride, is a classic [2+3] cycloaddition to form the tetrazole ring.

-

Trityl Protection : The introduction of the trityl group is performed using trityl chloride in the presence of a non-nucleophilic base such as triethylamine (TEA). This step is crucial for preventing side reactions in the subsequent alkylation step.[6]

-

Benzylic Bromination : The methyl group is activated for N-alkylation via a free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This reaction is highly selective for the benzylic position.

Detailed Experimental Protocol: Synthesis of Fragment B

Step 1: Suzuki Coupling

-

In a reaction vessel, combine 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the mixture to 80-90°C under an inert atmosphere (e.g., Nitrogen or Argon) and stir until TLC indicates the consumption of starting materials.

-

After cooling, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain 4'-methyl-[1,1']-biphenyl-2-carbonitrile.

Step 2: Tetrazole Formation and Protection

-

To a solution of 4'-methyl-[1,1']-biphenyl-2-carbonitrile (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

-

Heat the mixture to ~120°C for 24-48 hours.

-

Cool the mixture, acidify with HCl, and extract the tetrazole product.

-

Without extensive purification, dissolve the crude tetrazole in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) followed by trityl chloride (1.1 eq).

-

Stir at room temperature for 6-8 hours. Wash the reaction mixture with water, dry the organic layer, and concentrate. Purify by crystallization to obtain 5-(4'-methyl-[1,1']-biphenyl-2-yl)-1-trityl-1H-tetrazole.

Step 3: Benzylic Bromination

-

Dissolve the trityl-protected tetrazole (1.0 eq) in a non-polar solvent like carbon tetrachloride or chlorobenzene.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.

-

Monitor by TLC. Once the reaction is complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate to yield the crude Fragment B, which is often used directly in the next step.

Convergent Coupling and Deprotection

This final stage brings the two key fragments together and reveals the target intermediate.

N-Alkylation: The Key Coupling Step

The N-alkylation of the benzimidazole nitrogen with the benzylic bromide of Fragment B is the cornerstone of the convergent strategy.

-

Mechanism : This is a classic S_N2 reaction. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

-

Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the N-H of the benzimidazole, thereby activating it as a nucleophile.

-

Solvent : Polar aprotic solvents like DMF or acetonitrile are ideal as they can solvate the cation of the base while not interfering with the nucleophile.[3][4]

Deprotection: Unveiling the Final Intermediate

The final step is the removal of the trityl protecting group. This is typically achieved under mild acidic conditions.

-

Reagents : The deprotection is often carried out by heating the trityl-protected intermediate in a mixture of methanol and water, sometimes with a catalytic amount of acid like formic acid or HCl.[7][8]

-

Causality : The trityl carbocation is highly stabilized by resonance across the three phenyl rings, making it an excellent leaving group under acidic conditions. The reaction is often driven to completion by the precipitation of the deprotected product or the removal of the trityl byproduct (trityl methyl ether or trityl alcohol).[8] Care must be taken to avoid harsh acidic conditions which can lead to the formation of impurities.[2]

Caption: Final coupling and deprotection sequence.

Detailed Experimental Protocol: Final Assembly

Step 1: N-Alkylation

-

Combine Fragment A (methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, 1.0 eq) and potassium carbonate (1.5 eq) in DMF.

-

Add a solution of crude Fragment B (4'-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)biphenyl, ~1.1 eq) in DMF dropwise at room temperature.[4]

-

Stir the reaction mixture at room temperature for 6-8 hours.[4]

-

Pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and dry to obtain the trityl-protected this compound.

Step 2: De-tritylation

-

Suspend the crude trityl-protected intermediate in a solvent mixture of methanol and water (e.g., 4:1 v/v).[7]

-

Heat the mixture to reflux (60-70°C). A catalytic amount of formic acid or dilute HCl can be added to facilitate the reaction.

-

Maintain reflux until a clear solution is obtained and TLC analysis confirms the complete removal of the trityl group.[7]

-

Cool the solution to room temperature and then further in an ice bath to crystallize the product.

-

Filter the solid, wash with cold methanol, and dry under vacuum to yield the final this compound intermediate.

Data Summary and Purity

The efficiency of a multi-step synthesis is judged by the yields and purity at each stage. The following table provides representative data for the described synthetic sequence.

| Step | Key Reagents | Typical Yield | Purity (HPLC) |

| Fragment A Synthesis | SnCl₂, Tetraethyl orthocarbonate | 65-75% (2 steps) | >98% |

| Fragment B Synthesis | Pd(PPh₃)₄, NaN₃, Trityl-Cl, NBS | 50-60% (3 steps) | >97% |

| N-Alkylation | K₂CO₃, DMF | 85-95% | >95% (crude) |

| De-tritylation | Formic Acid, MeOH/H₂O | 90-98% | >99.5% |

| Overall Yield | ~25-40% | >99.5% |

Note: Yields are indicative and can vary based on scale, purification methods, and optimization.

Conclusion

The synthesis of the this compound intermediate is a testament to modern synthetic strategy, relying on a robust convergent approach. Key to its success are the high-yielding palladium-catalyzed Suzuki coupling, the strategic use of the trityl protecting group for the tetrazole moiety, and a clean, efficient N-alkylation to assemble the final molecule. By understanding the rationale behind each step—from catalyst choice in the Suzuki coupling to the specific conditions for deprotection—researchers can troubleshoot and optimize this synthesis for both laboratory-scale and industrial production. This guide has aimed to provide that foundational understanding, bridging procedural steps with chemical principles to empower the practicing scientist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 2-ethoxy-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate () for sale [vulcanchem.com]

- 7. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 8. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]

The Strategic Synthesis of Candesartan: A Technical Guide to the Pivotal Role of Methyl Candesartan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candesartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension and heart failure.[1] Its synthesis is a multi-step process where the strategic use of intermediates is paramount for achieving high purity and yield. This technical guide provides an in-depth exploration of the synthesis of Candesartan, with a focused analysis on the critical role of methyl candesartan as a key intermediate. We will delve into the rationale behind its use, compare synthetic pathways, provide detailed experimental protocols, and discuss the quality control measures essential for this advanced pharmaceutical intermediate.

Introduction: The Significance of Candesartan and the Prodrug Strategy

Candesartan is a highly effective antihypertensive agent that functions by selectively blocking the AT1 subtype of angiotensin II receptors.[1] This action inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] However, Candesartan itself exhibits poor oral bioavailability.[2] To overcome this, it is administered as the prodrug, Candesartan Cilexetil, which is rapidly and completely hydrolyzed to the active candesartan molecule in the gastrointestinal tract.[1][3]

The synthesis of Candesartan Cilexetil is a complex undertaking that requires careful planning and execution. A key strategic decision in many synthetic routes is the temporary protection of the carboxylic acid group of the benzimidazole core. This is where this compound emerges as a pivotal intermediate.

The Linchpin Intermediate: Why this compound?

In multi-step organic synthesis, particularly for Active Pharmaceutical Ingredients (APIs), protecting groups are essential tools to temporarily mask reactive functional groups.[4] This prevents unwanted side reactions and allows for the selective modification of other parts of the molecule.[4] The carboxylic acid group in the candesartan backbone is acidic and can interfere with subsequent reaction steps that may be sensitive to acidic protons or require basic conditions.

The methylation of the carboxylic acid to form this compound serves several strategic purposes:

-

Inertness: The methyl ester is significantly less reactive than the free carboxylic acid, protecting it during subsequent chemical transformations.

-

Improved Solubility: The ester form can alter the solubility profile of the intermediate, potentially aiding in purification through crystallization or extraction.

-

Facilitated Reactions: By protecting the acidic proton, subsequent reactions, such as the formation of the tetrazole ring or the attachment of the cilexetil group, can proceed more cleanly and with higher yields.

-

Controlled Deprotection: The methyl ester can be readily and selectively hydrolyzed back to the carboxylic acid under controlled basic or acidic conditions at a later stage in the synthesis.[5]

This strategic use of the methyl ester as a protecting group is a classic example of the principles of modern organic synthesis applied to the efficient construction of complex pharmaceutical molecules.

Synthetic Pathways to this compound: A Comparative Analysis

Several synthetic routes to this compound and its precursors have been developed, each with its own set of advantages and challenges. A common approach begins with a substituted anthranilate derivative.

Route 1: From Methyl Anthranilate

A practical synthesis starts from methyl anthranilate, involving the introduction of a nitro group, followed by N-alkylation with the biphenylmethyl side chain, and subsequent reduction of the nitro group.[6]

Key Steps:

-

N-Nitration of Methyl Anthranilate: Methyl anthranilate is treated with a mixture of fuming nitric acid, acetic acid, and acetic anhydride to yield methyl N-nitroanthranilate.[6]

-

Rearrangement to 3-Nitro Derivative: The N-nitro derivative undergoes an acid-catalyzed rearrangement, typically with sulfuric acid, to form a mixture of 3- and 5-nitro isomers. The desired 3-nitro isomer is then isolated.[6]

-

N-Alkylation: The 3-nitroanthranilate is N-alkylated with 4'-bromomethyl-biphenyl-2-nitrile. This step introduces the characteristic biphenyl side chain of candesartan.[6]

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, commonly through catalytic hydrogenation, to yield the key intermediate, methyl 3-amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate.[6]

This route is advantageous due to the availability of the starting materials and the robustness of the reactions. However, the nitration and rearrangement steps can produce isomeric impurities that require careful purification.

Route 2: Convergent Synthesis Approach

A convergent approach involves the synthesis of key fragments of the molecule separately before combining them. This can lead to higher overall yields and simplifies purification.[7]

Key Steps:

-

Preparation of the Benzimidazole Core: A substituted benzimidazole with a methyl ester at the 7-position is synthesized.

-

Preparation of the Biphenyl Side Chain: The 4'-bromomethyl-biphenyl-2-nitrile side chain is prepared separately.

-

Coupling: The benzimidazole core is coupled with the biphenyl side chain to form a precursor to this compound.

This approach often involves the use of protecting groups on the tetrazole moiety, such as a trityl group, which is removed in a later step.[7]

Diagram 1: General Synthetic Pathway to this compound Intermediate

Caption: A simplified workflow for the synthesis of a key this compound precursor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are illustrative and synthesized from published literature.[6][7] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of Methyl 3-Amino-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate

Step 1: N-Nitration of Methyl Anthranilate

-

Dissolve methyl anthranilate in a mixture of acetic acid and fuming nitric acid at 20°C.

-

Add acetic anhydride to the solution while maintaining the temperature between 18-20°C.

-

Stir the mixture at room temperature for 20 minutes.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter and wash the crystalline product with water to obtain methyl N-nitroanthranilate.

Step 2: Rearrangement to Methyl 3-Nitroanthranilate

-

Treat the methyl N-nitroanthranilate with 80% aqueous sulfuric acid.

-

The reaction will yield a mixture of 3- and 5-nitro derivatives.

-

Recrystallize the crude mixture from methanol to obtain the pure 3-nitro isomer.

Step 3: N-Alkylation

-

To a solution of methyl 3-nitroanthranilate and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF), add a solution of 4'-bromomethyl-biphenyl-2-nitrile.

-

Stir the reaction mixture at room temperature for several hours.

-

Precipitate the product by adding water and purify by recrystallization.

Step 4: Reduction of the Nitro Group

-

Hydrogenate the N-alkylated nitro compound in a suitable solvent (e.g., THF) in the presence of a catalyst (e.g., Raney nickel) under pressure.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the final product.

Protocol 2: Conversion to Candesartan and then Candesartan Cilexetil

The this compound intermediate is then typically subjected to the following transformations:

-

Tetrazole Formation: The cyano group on the biphenyl ring is converted to a tetrazole ring, often using an azide reagent.

-

Hydrolysis (Deprotection): The methyl ester is hydrolyzed to the free carboxylic acid (Candesartan) using a base such as sodium hydroxide.[5]

-

Esterification with Cilexetil Group: The carboxylic acid is then esterified with 1-chloroethyl cyclohexyl carbonate to form the final prodrug, Candesartan Cilexetil.[7]

Diagram 2: From Intermediate to Final API

Caption: The final steps in the synthesis of Candesartan Cilexetil from the methyl ester intermediate.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions and yields for the synthesis of a key this compound intermediate. Note that these values can vary depending on the specific procedures and scale of the reaction.

| Reaction Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| N-Nitration | Fuming HNO₃, Acetic Anhydride | Acetic Acid | 18-20°C | 20 min | ~60% | [6] |

| Rearrangement | 80% H₂SO₄ | - | 0°C | 30 min | ~55% (of 3-isomer) | [6] |

| N-Alkylation | 4'-bromomethyl-biphenyl-2-nitrile, Triethylamine | DMF | Room Temp. | 6 h | ~48% | [6] |

| Reduction | Raney Nickel, H₂ | THF | Room Temp. | - | Good | [6] |

Quality Control and Analysis of this compound

The purity of the this compound intermediate is crucial for the quality of the final API. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for quality control.[8][9]

Key Quality Control Parameters:

-

Purity Assay: The percentage purity of the this compound should be determined by HPLC. Typically, a purity of >99% is desired for pharmaceutical intermediates.[10]

-

Impurity Profiling: HPLC methods should be capable of separating and quantifying known and unknown impurities. Common impurities can include regioisomers from the nitration step, unreacted starting materials, and byproducts from side reactions.[11]

-

Residual Solvents: Gas chromatography (GC) is often used to determine the levels of residual solvents from the synthesis and purification steps.

-

Characterization: The structure of the intermediate should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A well-developed and validated HPLC method is essential to ensure that the this compound intermediate meets the required specifications before proceeding to the final steps of the Candesartan Cilexetil synthesis.[8]

Conclusion: The Strategic Importance of this compound

This compound is more than just a stepping stone in the synthesis of Candesartan Cilexetil; it is a strategically chosen intermediate that embodies the principles of modern pharmaceutical synthesis. Its use as a protecting group for the carboxylic acid functionality allows for a more controlled and efficient synthetic route, minimizing side reactions and simplifying purification. For researchers and drug development professionals, a thorough understanding of the synthesis and quality control of this compound is essential for the successful and robust production of this vital antihypertensive medication.

References

- 1. japsonline.com [japsonline.com]

- 2. scispace.com [scispace.com]

- 3. Pharmacokinetics and bioequivalence study of candesartan cilexetil tablet in Chinese volunteers under fasting condition: an open-label, randomized-sequence, 2-period crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production - PharmaFeatures [pharmafeatures.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102887890A - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 8. scispace.com [scispace.com]

- 9. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20050250827A1 - Preparation of candesartan cilexetil in high purity - Google Patents [patents.google.com]

- 11. CN103073537A - Synthesis process of candesartan cilexetil - Google Patents [patents.google.com]

"chemical properties of Methyl candesartan"

An In-Depth Technical Guide to the Chemical Properties of Methyl Candesartan

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 139481-69-9, is a pivotal molecule in the landscape of angiotensin II receptor antagonists.[1][2] Structurally, it is the methyl ester derivative of candesartan, the active pharmaceutical ingredient (API), and a key intermediate in the synthesis of the prodrug candesartan cilexetil.[2][3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the core chemical properties of this compound. Our focus extends beyond a mere recitation of data, delving into the causality behind analytical methodologies and the practical implications of its chemical nature. Understanding these properties is critical for its synthesis, purification, characterization, and the control of related impurities in the manufacturing of candesartan-based therapies.[4][5]

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity. This compound possesses the core benzimidazole and biphenyl-tetrazole moieties characteristic of the sartan class of drugs.

Structural Elucidation

This compound's chemical designation is methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate.[1][6] The key structural difference between this compound and its parent acid, candesartan, is the presence of a methyl ester group (-COOCH₃) in place of the carboxylic acid (-COOH) at the 4-position of the benzimidazole ring.[1][7] This seemingly minor modification significantly alters its physicochemical properties, such as polarity and solubility.

The relationship between candesartan cilexetil (the prodrug), this compound (the intermediate), and candesartan (the active drug) is a classic example of a prodrug strategy designed to enhance bioavailability.[3][8] The cilexetil ester is hydrolyzed in the gastrointestinal tract to release the active candesartan.[3][9] this compound serves as a crucial building block in the synthetic pathways leading to these molecules.[10]

Caption: Relationship between Candesartan Prodrug, Intermediate, and Active form.

Core Identification Parameters

A summary of the fundamental identification parameters for this compound is provided below. This data is essential for regulatory submissions, material specification, and analytical method development.

| Parameter | Value | Source(s) |

| CAS Number | 139481-69-9 | [1][2][6] |

| Molecular Formula | C₂₅H₂₂N₆O₃ | [1][6] |

| IUPAC Name | methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | [1][6] |

| Molecular Weight | 454.49 g/mol | [1][3] |

| Accurate Mass | 454.1753 Da | [1][6] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments, influencing everything from solvent selection for synthesis to its stability profile.

Solubility Profile

Direct, extensive solubility data for this compound is not as widely published as for the final drug forms. However, its solubility can be expertly inferred from its structure. The methyl ester group makes it significantly less acidic and more lipophilic than candesartan, which has a free carboxylic acid and a predicted pKa of approximately 2.06.[11][12] Conversely, it is less lipophilic than the candesartan cilexetil prodrug, which contains a large cyclohexyloxycarbonyl)oxy]ethyl ester group.[9][13]

Expected Solubility:

-

Aqueous Media: Very low solubility in water and neutral aqueous buffers.[11][14]

-

Organic Solvents: Expected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and chlorinated solvents like dichloromethane, as well as alcohols like methanol, particularly upon warming.[9][11][15]

Experimental Insight: When developing a purification or analytical method, this solubility profile is key. For reverse-phase HPLC, a mobile phase containing methanol or acetonitrile mixed with an aqueous buffer is appropriate. For crystallization, a solvent/anti-solvent system (e.g., dissolving in methanol and precipitating with water) would be a logical starting point.

Stability and Degradation

The primary point of chemical instability in the this compound molecule is the methyl ester linkage. This bond is susceptible to hydrolysis under both acidic and basic conditions, yielding candesartan and methanol. Exposure to strong acids, bases, high temperatures, and moisture can promote this degradation.[5][16]

Forced Degradation Protocol (Conceptual): A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent like a methanol:water mixture.[17]

-

Acid Hydrolysis: Add 1N HCl to a sample solution and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 1N NaOH to a sample solution and maintain at room temperature, monitoring the reaction frequently due to expected rapid degradation.

-

Oxidative Degradation: Add 3-6% H₂O₂ to a sample solution and keep it at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light.[18]

-

Analysis: At specified time points, neutralize the acid/base-stressed samples and analyze all samples by a validated HPLC method to quantify the parent drug and detect degradation products.[16]

Spectroscopic and Analytical Characterization

A robust analytical package is required to confirm the identity and purity of this compound.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of this compound and quantifying any related substances or degradation products.[18][19] A stability-indicating reverse-phase HPLC (RP-HPLC) method is the standard approach.

Rationale for Method Design:

-

Column: A C18 column is typically used due to the non-polar nature of the molecule.

-

Mobile Phase: A gradient elution is often necessary to separate this compound from more polar impurities (like candesartan) and less polar impurities (like trityl-containing precursors).[20] A common mobile phase system consists of an acidic aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier like acetonitrile or methanol.

-

Detection: UV detection at approximately 254 nm is effective, as this wavelength corresponds to a significant chromophore in the molecule.[9][17][21]

Caption: Workflow for HPLC Purity Analysis of this compound.

Protocol: HPLC Purity Determination

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.01 M phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Diluent Preparation: Prepare a 1:1 mixture of acetonitrile and water.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a concentration of approximately 0.5 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV at 254 nm.

-

Gradient Program: A typical gradient might start at 70% A / 30% B, ramping to 30% A / 70% B over 20 minutes.

-

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the blank (diluent), standard, and sample solutions. Calculate the purity of the sample by comparing its peak area to that of the standard, accounting for all impurity peaks.

Spectroscopic Profile

Spectroscopic methods provide orthogonal confirmation of the molecule's structure.

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons: Complex multiplets in the 7-8 ppm range corresponding to the biphenyl and benzimidazole rings. Ethoxy Group: A triplet around 1.4 ppm (-CH₃) and a quartet around 4.5 ppm (-OCH₂-). Methyl Ester: A characteristic sharp singlet around 3.9 ppm (-COOCH₃). Methylene Bridge: A singlet around 5.5 ppm (-N-CH₂-Ar).[22][23] |

| ¹³C NMR | Carbonyl Carbon: A peak around 165-170 ppm for the ester carbonyl. Aromatic Carbons: Numerous signals in the 110-160 ppm range. Methyl/Ethyl Carbons: Aliphatic signals below 70 ppm, including the distinct methyl ester carbon around 52 ppm.[24][25] |

| FT-IR | C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ characteristic of the ester carbonyl. C-O Stretch: Bands in the 1100-1300 cm⁻¹ region. Aromatic C=C and C-H Stretches: Signals in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.[24][26] |

| Mass Spec. (MS) | Molecular Ion: The expected [M+H]⁺ peak would be at m/z 455.18, confirming the molecular weight. Fragmentation patterns can further elucidate the structure.[6] |

Synthesis and Potential Impurities

This compound is typically synthesized as part of the overall process for making candesartan cilexetil.[10] A common synthetic route involves the N-alkylation of a benzimidazole precursor with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.[10][27] The purity of the final API is directly dependent on controlling impurities at this intermediate stage.

Common Process-Related Impurities:

-

Candesartan: Formed by premature hydrolysis of the methyl ester.

-

Starting Materials: Unreacted benzimidazole precursors or alkylating agents.

-

Positional Isomers: Formed during the synthesis of the substituted benzimidazole ring.

-

Ethyl Candesartan (Impurity A): An impurity where an ethyl ester is present instead of the methyl ester, often arising from the use of ethanol as a solvent or reagent.[4][28]

Effective control of these impurities requires robust analytical methods, like the HPLC protocol described above, and carefully designed purification steps such as recrystallization.

References

- 1. This compound | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apicule.com [apicule.com]

- 3. Buy this compound | 139481-69-9 [smolecule.com]

- 4. Candesartan Impurities | 139481-59-7 Certified Reference Substance [alfaomegapharma.com]

- 5. veeprho.com [veeprho.com]

- 6. Candesartan Methyl Ester | LGC Standards [lgcstandards.com]

- 7. Candesartan | C24H20N6O3 | CID 2541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Candesartan - Wikipedia [en.wikipedia.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Candesartan | 139481-59-7 [chemicalbook.com]

- 12. Candesartan CAS#: 139481-59-7 [m.chemicalbook.com]

- 13. Candesartan cilexetil | 145040-37-5 [chemicalbook.com]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. ijpsr.com [ijpsr.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. public.pensoft.net [public.pensoft.net]

- 22. Candesartan(139481-59-7) 1H NMR spectrum [chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The application of solid-state NMR spectroscopy to study candesartan cilexetil (TCV-116) membrane interactions. Comparative study with the AT1R antagonist drug olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. CN102887890B - Synthesis method of candesartan cilexetil - Google Patents [patents.google.com]

- 28. allmpus.com [allmpus.com]

An In-depth Technical Guide to Methyl Candesartan: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of Methyl candesartan, a critical intermediate and recognized impurity in the synthesis of the angiotensin II receptor blocker, Candesartan cilexetil. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, analytical characterization, and its pivotal role in pharmaceutical quality control.

Chemical Identity and Structure

This compound is the methyl ester derivative of Candesartan. Its unique structure is fundamental to its role as a precursor in the synthesis of the prodrug Candesartan cilexetil.

-

IUPAC Name : methyl 2-ethoxy-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate[2]

-

Synonyms : Candesartan Methyl Ester, Candesartan Cilexetil EP Impurity I[3]

The structure comprises a benzimidazole core, substituted with an ethoxy group and a methyl carboxylate group. The defining feature is the biphenylmethyl group, which is further substituted with a tetrazole ring, a key moiety for its biological activity.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, synthesis, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 454.48 g/mol | [1] |

| Appearance | White to Off-White Solid | [1][4] |

| Exact Mass | 454.17533859 Da | [2] |

| Topological Polar Surface Area | 108 Ų | [2] |

| Computed XLogP3 | 4.4 | [2] |

Synthesis of this compound

The synthesis of this compound is a key step in the overall production of Candesartan cilexetil. A common synthetic route involves the N-alkylation of a benzimidazole intermediate with a substituted biphenylmethyl bromide.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into two major stages: the formation of the benzimidazole core and the subsequent N-alkylation and tetrazole formation.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical literature.

Step 1: Synthesis of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate

-

To a solution of Methyl 2-ethoxy-1H-benzimidazole-7-carboxylate in a suitable aprotic solvent (e.g., N,N-Dimethylformamide), add a base such as potassium carbonate.

-

Stir the mixture at room temperature to form the corresponding salt.

-

Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Step 2: Formation of the Tetrazole Ring to Yield this compound

-

Dissolve the product from Step 1 in a high-boiling point aprotic solvent like toluene or xylene.

-

Add sodium azide and a Lewis acid catalyst (e.g., trialkyltin chloride or zinc chloride).

-

Heat the mixture to reflux (typically >100 °C) for an extended period (24-48 hours), monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully acidify with a dilute acid (e.g., HCl) to protonate the tetrazole ring.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with water and a non-polar solvent (e.g., hexane) to remove impurities.

-

Dry the product under vacuum to yield pure this compound.

Role in Drug Development and Quality Control

This compound plays a dual role in the pharmaceutical industry.

-

Key Synthetic Intermediate : It is the direct precursor to Candesartan. The methyl ester is subsequently hydrolyzed to the carboxylic acid to form the active pharmaceutical ingredient (API).

-

Process-Related Impurity : As "Candesartan Cilexetil EP Impurity I," it is a critical reference standard for the quality control of Candesartan cilexetil drug substances and products. Regulatory bodies require that impurities in pharmaceuticals are identified, quantified, and controlled within acceptable limits. Therefore, having a well-characterized standard of this compound is essential for developing and validating analytical methods to ensure the purity and safety of the final drug product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound, both as a reaction intermediate and as an impurity.

Analytical Workflow

The general workflow for the analysis of this compound in a sample is outlined below.

Caption: HPLC analytical workflow for this compound.

Recommended HPLC Method

This protocol is a starting point and may require optimization based on the specific sample matrix and instrumentation.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient can be used for optimal separation of impurities. For isocratic elution, a mixture like Acetonitrile:Buffer (80:20 v/v) can be effective.[5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10-20 µL |

| Diluent | Acetonitrile/Water (e.g., 60:40 v/v) |

Method Validation Insights:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a full spectrum is not provided, the expected 1H-NMR signals for this compound would include:

-

A triplet and quartet in the aliphatic region corresponding to the ethoxy group.

-

A singlet for the methyl ester protons.

-

A singlet for the methylene protons of the benzyl group.

-

A series of multiplets in the aromatic region for the protons on the benzimidazole and biphenyl rings.

Mass Spectrometry (MS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), this compound is expected to show a prominent protonated molecular ion [M+H]+ at m/z 455.18. Fragmentation in MS/MS would likely involve cleavages at the ether linkage, the ester group, and the bond connecting the biphenyl and benzimidazole moieties.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical sciences. Its role as a pivotal intermediate in the synthesis of a widely used antihypertensive drug, coupled with its status as a critical impurity, underscores the importance of a thorough understanding of its chemistry. The synthetic protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working with Candesartan and related compounds. Adherence to rigorous analytical characterization is paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

- 1. Buy this compound | 139481-69-9 [smolecule.com]

- 2. This compound | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ijpsr.com [ijpsr.com]

- 6. A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Spectroscopic Data of Methyl Candesartan

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a critical intermediate in the synthesis of the angiotensin II receptor antagonist, Candesartan.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By integrating expertly interpreted data with established theoretical principles, this guide serves as an authoritative resource for the characterization of this pharmaceutically significant compound.

Introduction: The Significance of this compound

This compound, with the chemical name methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, is a pivotal precursor in the manufacturing of Candesartan and its prodrug, Candesartan cilexetil.[1][2] These active pharmaceutical ingredients (APIs) are widely prescribed for the treatment of hypertension and heart failure.[3][4] The purity and structural integrity of this compound are paramount to ensure the safety and efficacy of the final drug product. Therefore, rigorous spectroscopic analysis is indispensable for its characterization. This guide outlines the fundamental spectroscopic techniques employed to confirm the molecular structure of this compound, providing a detailed interpretation of the resulting data.

Molecular Structure of this compound:

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic rings |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy, methyl) |

| ~1720-1700 | C=O stretch | Ester (methyl ester) |

| ~1610, 1500, 1450 | C=C stretch | Aromatic rings |

| ~1275-1200 | C-O stretch | Ester, Ether |

| ~1100-1000 | C-O stretch | Ether (ethoxy) |

The presence of a strong absorption band around 1720-1700 cm⁻¹ is a definitive indicator of the carbonyl group in the methyl ester. The various C-H stretching vibrations confirm the presence of both aromatic and aliphatic protons. The C-O stretching bands further support the presence of the ester and ethoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms (protons) in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. Based on the structure and data from similar compounds, the following proton signals can be anticipated[7][8]:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.9 | Singlet | 3H | -CO-O-CH₃ |

| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~5.6 | Singlet | 2H | -N-CH₂ -Ar |

| ~7.0-8.0 | Multiplet | 11H | Aromatic Protons |

The triplet and quartet for the ethoxy group are characteristic and their coupling provides clear evidence of their connectivity. The singlet for the methyl ester protons will be distinct. The singlet for the methylene bridge protons confirms their isolation from other protons. The complex multiplet in the aromatic region corresponds to the protons on the benzimidazole and biphenyl ring systems.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Data Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

-

Data Processing: Standard Fourier transformation and processing are applied.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show a number of signals corresponding to the 25 carbon atoms in the molecule. Key expected chemical shifts are[3][7]:

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -O-CH₂-C H₃ |

| ~52 | -CO-O-C H₃ |

| ~67 | -O-C H₂-CH₃ |

| ~47 | -N-C H₂-Ar |

| ~110-140 | Aromatic and Benzimidazole Carbons |

| ~160-170 | Ester Carbonyl Carbon, Tetrazole Carbon, Benzimidazole C2 |

The upfield signals correspond to the aliphatic carbons of the ethoxy and methyl ester groups. The signal for the methylene bridge carbon will appear in the mid-field region. The numerous signals in the downfield region correspond to the aromatic carbons of the biphenyl and benzimidazole rings, as well as the carbon atoms of the tetrazole ring and the ester carbonyl.

Caption: General workflow for NMR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The sample solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight) where their m/z ratios are measured.

Interpretation of the Mass Spectrum:

The molecular formula of this compound is C₂₅H₂₂N₆O₃, which corresponds to a molecular weight of 454.48 g/mol .[2] In positive ion mode ESI-MS, the spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 455.18.

Tandem Mass Spectrometry (MS/MS):

For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In this experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. While specific MS/MS data for this compound is not available, fragmentation patterns for the closely related Candesartan have been reported.[9][10][11] Common fragmentation pathways would likely involve cleavage of the ester group, the ether linkage, and the bond connecting the biphenyl and benzimidazole moieties.

Caption: Conceptual MS/MS fragmentation of this compound.

Conclusion

The collective application of IR, NMR (¹H and ¹³C), and mass spectrometry provides a robust and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and purity of this vital pharmaceutical intermediate. The data and interpretations presented in this guide serve as a valuable reference for scientists and researchers involved in the synthesis, quality control, and regulatory submission of Candesartan and related compounds. The methodologies described herein are fundamental to ensuring the high standards of quality and safety required in the pharmaceutical industry.

References

- 1. apicule.com [apicule.com]

- 2. This compound | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Buy this compound | 139481-69-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Candesartan(139481-59-7) 1H NMR [m.chemicalbook.com]

- 9. pharmascholars.com [pharmascholars.com]

- 10. pharmacyjournal.net [pharmacyjournal.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl Candesartan: Molecular Weight, Formula, and Analytical Characterization

Introduction

Methyl candesartan is a critical chemical entity within the synthesis and analysis of the angiotensin II receptor blocker (ARB) family of pharmaceuticals. While not an active pharmaceutical ingredient (API) itself, it serves as a key intermediate in the manufacturing of candesartan and its prodrug, candesartan cilexetil.[1] Furthermore, its presence as a potential impurity in the final drug product necessitates robust analytical methods for its detection and quantification.[2][3] This guide provides a detailed examination of the core physicochemical properties of this compound, its structural relationship to its parent compounds, and a practical workflow for its analytical characterization.

Core Physicochemical Properties of this compound

This compound is the methyl ester derivative of candesartan.[3] Its fundamental properties are essential for its identification, synthesis, and quantification in a laboratory setting. The primary identifiers and molecular properties are summarized below.

| Property | Value | Source |

| IUPAC Name | methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | [4] |

| CAS Number | 139481-69-9 | [2][4][5] |

| Molecular Formula | C₂₅H₂₂N₆O₃ | [2][4][5] |

| Average Molecular Weight | 454.48 g/mol | [2][5] |

| Monoisotopic Mass | 454.17533859 Da | [4] |

Structural and Functional Context

To appreciate the significance of this compound, it is crucial to understand its place within the candesartan family. The orally administered drug, candesartan cilexetil, is a prodrug designed to enhance bioavailability. During absorption in the gastrointestinal tract, it is hydrolyzed to the active moiety, candesartan.[3] this compound is a direct precursor to candesartan in several synthetic pathways, differing only by the ester group at the 7-position of the benzimidazole ring.[6]

References

- 1. apicule.com [apicule.com]

- 2. vivanls.com [vivanls.com]

- 3. Buy this compound | 139481-69-9 [smolecule.com]

- 4. This compound | C25H22N6O3 | CID 15654696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]

"reaction mechanism for Methyl candesartan formation"

An In-Depth Mechanistic Guide to the Synthesis of Methyl Candesartan

Abstract

Candesartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure.[1][2][3] It is typically administered as its prodrug, candesartan cilexetil, to enhance bioavailability.[3][4][5] The synthesis of candesartan and its derivatives involves multi-step pathways where this compound often serves as a crucial synthetic intermediate. This technical guide provides a detailed examination of the predominant reaction mechanisms involved in the formation of this compound. By focusing on a convergent synthetic strategy, we will dissect the key transformations, including N-alkylation, nitro group reduction, and the pivotal benzimidazole ring formation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a robust mechanistic understanding grounded in authoritative references.

Introduction: The Chemical and Pharmacological Context

Pharmacological Significance of Candesartan

Candesartan functions by selectively blocking the angiotensin II receptor type 1 (AT₁), which disrupts the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[6] Its high potency and selectivity make it a cornerstone therapy in cardiovascular medicine.

This compound: A Key Synthetic Intermediate

While candesartan cilexetil is the final drug product, its synthesis often proceeds through the formation of candesartan or its esters. This compound, the methyl ester of the active drug, is a common intermediate in these synthetic routes.[6][7] Its formation and subsequent conversion are critical steps that influence the overall yield and purity of the final active pharmaceutical ingredient (API). Furthermore, derivatives like this compound are utilized in research, for instance, as radiotracers for imaging AT1 receptors in positron emission tomography (PET).[8]

Retrosynthetic Analysis and Core Strategy

A common and efficient approach to this compound is a convergent synthesis. This strategy involves preparing two key fragments separately and then coupling them, with the core benzimidazole ring being formed in the later stages of the synthesis. This approach allows for greater flexibility and often leads to higher overall yields.

The primary disconnection points are the C-N bond of the benzimidazole ring and the N-C bond formed during the alkylation step. This leads to three primary building blocks: a substituted methyl benzoate, a biphenylmethyl bromide derivative, and a one-carbon source for the final cyclization.

Caption: Retrosynthetic analysis of this compound.

Detailed Mechanistic Pathway

This section details the step-by-step reaction mechanism for a widely adopted synthetic route.

Precursor Synthesis: Methyl 3-Nitroanthranilate

The journey begins with the regioselective nitration of methyl anthranilate. A direct nitration is often problematic; therefore, a more controlled N-nitration followed by an acid-catalyzed rearrangement is employed.

-

Mechanism: Methyl anthranilate is first treated with a mixture of fuming nitric acid and acetic anhydride to form the N-nitro derivative, methyl N-nitroanthranilate.[9] This intermediate is then subjected to strong acid (e.g., 80% sulfuric acid), which induces a rearrangement. The protonated N-nitro group migrates, primarily to the C3 position (ortho to the amino group), driven by the directing effects of the substituents on the aromatic ring. This process yields a mixture of 3-nitro and 5-nitro isomers, with the desired 3-nitro product being the major component, which can be isolated via recrystallization.[9]

Step 1: N-Alkylation of the Amino Group

The core coupling step involves the N-alkylation of a substituted aniline with a biphenylmethyl bromide derivative. This reaction is analogous to the Williamson ether synthesis and proceeds via a nucleophilic substitution mechanism.

-

Reaction: Methyl 3-nitro-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate is formed by reacting methyl 3-nitroanthranilate with 4'-bromomethyl-biphenyl-2-nitrile.

-

Mechanism (SN2): The reaction proceeds via a classic SN2 pathway. The nitrogen atom of the amino group on the methyl 3-nitroanthranilate acts as the nucleophile. It attacks the electrophilic benzylic carbon of 4'-bromomethyl-biphenyl-2-nitrile, displacing the bromide leaving group in a single, concerted step.

-

Causality of Experimental Choices:

-

Base: A mild base like potassium carbonate (K₂CO₃) or triethylamine is used to deprotonate the N-nitro intermediate if that route is chosen, or simply to act as an acid scavenger for the HBr byproduct in other variations.[4][9]

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is ideal.[4][9] These solvents can solvate the cation of the base but do not solvate the nucleophile extensively, thus increasing its reactivity and accelerating the SN2 reaction.

-

-

Caption: SN2 mechanism for the N-alkylation step.

Step 2: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is essential to set the stage for the subsequent cyclization. Catalytic hydrogenation is the most common and efficient method for this transformation.

-

Reaction: The nitro group of the N-alkylated intermediate is reduced to a primary amine, yielding a 1,2-diamine derivative.

-

Mechanism: This is a surface-catalyzed reaction.

-

Adsorption: Both molecular hydrogen (H₂) and the nitro-containing organic substrate are adsorbed onto the surface of the metal catalyst (e.g., Raney Nickel or Palladium on Carbon).[9][10]

-

Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.

-

Stepwise Reduction: The adsorbed hydrogen atoms are sequentially transferred to the nitro group, which is reduced through various intermediates (nitroso, hydroxylamine) before the final amine is formed.

-

Desorption: The final product, the aromatic diamine, desorbs from the catalyst surface, regenerating the active sites.

-

Step 3: Benzimidazole Ring Formation

This is the key ring-forming step that creates the core heterocyclic structure of candesartan. It involves the acid-catalyzed condensation of the newly formed diamine with a one-carbon electrophile, typically an orthoester.

-

Reaction: The aromatic diamine reacts with tetraethyl orthocarbonate (C(OEt)₄) in the presence of an acid catalyst like acetic acid to form the 2-ethoxy-benzimidazole ring.[2][4]

-

Mechanism:

-

Activation: The orthoester is protonated by the acid catalyst, making it a better electrophile.

-

First Nucleophilic Attack: One of the amino groups attacks the central carbon of the activated orthoester, leading to the elimination of an ethanol molecule and the formation of an imino-ether intermediate.

-

Intramolecular Cyclization: The second amino group, now positioned correctly, performs an intramolecular nucleophilic attack on the iminium carbon.

-

Aromatization: Subsequent elimination of two more ethanol molecules, often facilitated by heating, results in the formation of the stable, aromatic benzimidazole ring.

-

Caption: Mechanism of Benzimidazole ring formation.

Step 4: Tetrazole Ring Formation (If Applicable)

If the synthesis starts with the biphenyl-2-nitrile derivative, the final step is the formation of the tetrazole ring.

-

Reaction: This is a [3+2] cycloaddition reaction between the nitrile group and an azide source, such as sodium azide.[11]

-

Mechanism: The reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂, NH₄Cl) or involves the use of organotin azides (a less common method now due to toxicity).[6][11] The catalyst coordinates to the nitrile nitrogen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide ion. The reaction proceeds through a concerted mechanism to form the stable, aromatic tetrazole ring.

Experimental Protocols and Data

Summary of Reaction Conditions

The following table summarizes typical conditions and reported yields for the key steps in the synthesis of a this compound precursor.

| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Methyl N,3-dinitroanthranilate, 4'-bromomethyl-biphenyl-2-nitrile | - | DMF | RT | 6 | 80% (of rearranged mixture) | [9] |

| Nitro Reduction | Methyl 3-nitro-N-[(2'-cyanobiphenyl-4-yl)methyl]anthranilate | Raney Nickel, H₂ | THF | RT | - | - (Used directly) | [9] |

| Cyclization | Diamine intermediate, C(OEt)₄ | Acetic Acid | Toluene | 60-90 | 2 | 81% | [2][4] |

Protocol 1: N-Alkylation and Rearrangement

This protocol is adapted from the synthesis of a key intermediate described in the literature.[9]

-

N-Nitration: Dissolve methyl anthranilate (1.17 mol) in a mixture of acetic acid (1000 mL) and fuming nitric acid (4.83 mol) at 20 °C.

-

Add acetic anhydride (2.12 mol) at 18-20 °C and stir for 20 minutes.

-

Pour the mixture into ice water. Filter the crystalline product (methyl N-nitroanthranilate) and wash with water.

-

Alkylation: To a solution of methyl N-nitroanthranilate (0.10 mol) and triethylamine (0.11 mol) in DMF (80 mL), add a solution of 4'-bromomethyl-biphenyl-2-nitrile (0.10 mol) at 20-25 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Cool to 0-5 °C, dilute with water, and decant the solvents. Triturate the oily residue with methanol to yield the crystalline N-alkylated N-nitro intermediate.

-

Rearrangement: Add the intermediate (58 mmol) to 80% sulfuric acid (95 mL) at 0 °C and stir for 30 minutes.

-

Pour the mixture into crushed ice. Filter the solid product, wash with water, and reflux in methanol to obtain a mixture of the desired 3-nitro and the 5-nitro isomers.

Protocol 2: Catalytic Hydrogenation and Cyclization

This protocol is a generalized representation based on common procedures.[4][9][10]

-

Hydrogenation: Dissolve the nitro-containing intermediate (e.g., 0.09 mol) in THF or ethyl acetate (180 mL) in a high-pressure reaction vessel.

-

Add a catalytic amount of 10% Palladium on Carbon or Raney Nickel (~10 g).

-

Pressurize the vessel with hydrogen gas (e.g., 6-10 bar) and stir at a temperature between room temperature and 70 °C for 4-6 hours.

-

Monitor the reaction by TLC or HPLC. Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate, which is often used directly in the next step.

-

Cyclization: Dissolve the crude diamine (0.04 mol) in toluene (100 mL).

-

Add acetic acid (0.04 mol) and tetraethyl orthocarbonate (0.044 mol).

-

Stir the mixture at 60-90 °C for 2 hours.

-

Cool the reaction to room temperature and dilute with a non-polar solvent like petroleum ether to precipitate the product.

-

Filter the solid, wash, and dry to provide the crude this compound (or its nitrile precursor). Recrystallization from a suitable solvent system (e.g., EtOAc-PE) can be performed for purification.

Conclusion

The formation of this compound is a well-orchestrated process involving several fundamental organic reactions. The convergent synthetic route, culminating in the late-stage formation of the benzimidazole ring, represents an efficient and industrially viable strategy. A thorough understanding of the underlying mechanisms—from the SN2 N-alkylation and surface-catalyzed hydrogenation to the acid-catalyzed cyclization—is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of a high-purity final product. The choice of reagents, solvents, and catalysts at each stage is dictated by these mechanistic principles, providing a clear example of how fundamental chemical knowledge is applied to the complex challenge of pharmaceutical synthesis.

References

- 1. scribd.com [scribd.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Candesartan - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US8143435B2 - One pot process for the preparation of candesartan - Google Patents [patents.google.com]